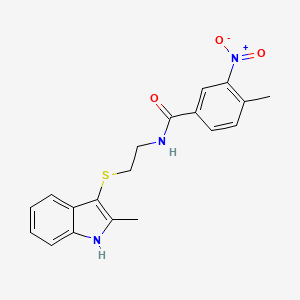

4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-7-8-14(11-17(12)22(24)25)19(23)20-9-10-26-18-13(2)21-16-6-4-3-5-15(16)18/h3-8,11,21H,9-10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMGENGONYQXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Amidation: The formation of the benzamide structure through the reaction of the nitrobenzene derivative with an amine.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Reaction Types

The compound’s structural features suggest susceptibility to several reaction pathways:

| Reaction Type | Key Functional Groups Involved | Typical Conditions | Expected Products |

|---|---|---|---|

| Reduction | Nitro group (-NO₂) | H₂/Pd catalyst, acidic or basic conditions | Amine (-NH₂) group |

| Oxidation | Thioether (-S-) or indole moiety | Oxidizing agents (e.g., H₂O₂, mCPBA) | Sulfoxide (-SO-) or oxidized indole derivatives |

| Nucleophilic Substitution | Thioether (-S-) or indole core | Nucleophiles (e.g., amines, thiols), bases | Substituted products (e.g., amines, thiols) |

| Hydrolysis | Amide bond (-NH-C=O) | Acidic or basic aqueous conditions | Carboxylic acid or amine |

Reduction of the Nitro Group

The nitrobenzamide group undergoes reduction to form an amine. For example:

This reaction is critical for modifying the compound’s redox properties and biological activity.

Oxidation of the Thioether

The thioether linkage (-S-) can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-):

This alters the compound’s lipophilicity and electronic environment .

Hydrolysis of the Amide Bond

Under acidic or basic conditions, the amide bond can hydrolyze to yield a carboxylic acid or amine:

This reaction impacts the compound’s stability and potential applications in drug design.

Biological Implications

The nitrobenzamide group and indole core are known to interact with biological targets through hydrogen bonding and π-π stacking. Reduction or oxidation of these groups may modulate binding affinity, enzyme inhibition, or receptor activity.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Several studies have investigated the anticancer properties of compounds with similar structures. Notably, derivatives of benzamide have shown promising results in inhibiting cancer cell proliferation.

- In vitro Studies : A study reported that compounds structurally related to 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide demonstrated cytotoxic effects against various cancer cell lines, such as A-431 and MCF-7. The IC50 values for these compounds were often below 10 µM, indicating potent activity against these cells.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly regarding its ability to protect neuronal cells from oxidative stress.

- Anticonvulsant Activity : In animal models, compounds similar to this compound have shown efficacy in reducing seizure frequency in picrotoxin-induced seizures.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in various cellular models.

- Cytokine Inhibition : Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines like IL-1β, suggesting a potential role in treating inflammatory diseases.

| Activity Type | Model | IC50 (µM) |

|---|---|---|

| Anti-inflammatory | J774A.1 cells | 10 |

Case Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Results indicated that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than established chemotherapeutics.

Neuroprotective Study

In another study focusing on neuroprotective effects, it was found that certain modifications enhanced the ability of related compounds to cross the blood-brain barrier and provide protection against neuronal damage induced by oxidative stress.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between the target compound and analogous benzamide derivatives:

Key Observations :

- Linker Diversity : The thioethyl chain contrasts with sulfonamide () or direct heterocyclic attachments (), influencing solubility and steric bulk .

- Heterocyclic Moieties: The 2-methylindole in the target compound differs from coumarin () or thiazole/isoxazole groups (), which are known for π-π stacking or enzyme inhibition .

Pharmacological and Functional Potential

- Derivatives : Thioether-linked benzamides with heterocycles (e.g., thiazole, isoxazole) show antiviral and anticancer activity, suggesting the target’s indole-thioether system may have similar applications .

- Nitro Group Impact : Nitro substituents can act as prodrugs (e.g., generating reactive intermediates) or modulate electron density for target binding, differing from electron-donating methyl groups .

Analytical and Crystallographic Techniques

- SHELX software () is standard for refinement .

- Spectroscopy : NMR and ESI-MS () are critical for characterizing regioisomers and purity, as seen in ’s 3w/3’w analysis .

Biological Activity

4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₁₉H₁₈N₄O₂S

- Molecular Weight : 366.44 g/mol

- CAS Number : 862813-59-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. The compound may modulate signaling pathways that are critical in tumorigenesis, particularly through the inhibition of mitogen-activated protein kinase (MAPK) pathways.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 7.2 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 6.5 | Inhibition of MAPK signaling pathway |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Lung Cancer : A study conducted by Cho et al. (2017) evaluated the effects of this compound in combination with other chemotherapeutic agents on A549 lung cancer cells. The results demonstrated enhanced cytotoxicity when combined with trametinib, highlighting its potential as an adjunct therapy in lung cancer treatment.

- Inflammation Model : Another research project assessed the anti-inflammatory effects of this compound using a mouse model of acute inflammation. The administration of this compound significantly decreased edema and inflammatory cell infiltration compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.